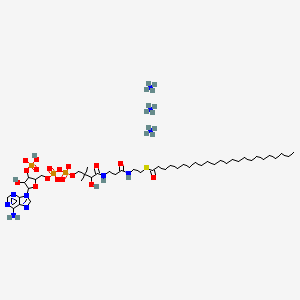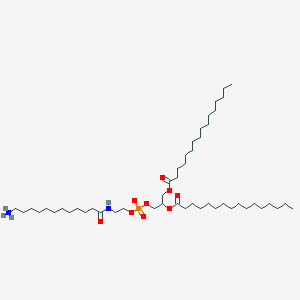
lignoceroyl Coenzyme A (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lignoceroyl Coenzyme A (ammonium salt) is synthesized through a series of chemical reactions involving lignoceric acid and coenzyme A. The process typically involves the activation of lignoceric acid to form lignoceroyl chloride, which then reacts with coenzyme A in the presence of a base to form lignoceroyl Coenzyme A . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of lignoceroyl Coenzyme A (ammonium salt) involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Lignoceroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of lignoceroyl Coenzyme A to its oxidized form, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions convert lignoceroyl Coenzyme A to its reduced form, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific pH levels, and anhydrous solvents .
Major Products Formed
The major products formed from these reactions include oxidized lignoceroyl Coenzyme A, reduced lignoceroyl Coenzyme A, and various substituted derivatives. These products are often used in further biochemical assays and research applications .
Scientific Research Applications
Lignoceroyl Coenzyme A (ammonium salt) has numerous scientific research applications, including:
Chemistry: It is used as a substrate in fatty acyl-CoA reductase enzyme assays and ceramide synthase assays.
Biology: The compound is crucial in studying lipid metabolism and the synthesis of hydroxyceramide.
Industry: It is used in the production of various biochemical reagents and as a standard in lipidomics.
Mechanism of Action
Lignoceroyl Coenzyme A (ammonium salt) exerts its effects through its role as a metabolic intermediate in the synthesis of hydroxyceramide. The compound interacts with enzymes such as fatty acyl-CoA reductase and ceramide synthase, facilitating the conversion of lignoceric acid to hydroxyceramide . This process involves the transfer of the lignoceroyl group to coenzyme A, forming lignoceroyl Coenzyme A, which then undergoes further enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Stearoyl Coenzyme A: Another long-chain fatty acyl CoA derivative, used in similar biochemical assays.
Palmitoyl Coenzyme A: A shorter-chain fatty acyl CoA derivative, also used in lipid metabolism studies.
Arachidonoyl Coenzyme A: A polyunsaturated fatty acyl CoA derivative, involved in the synthesis of eicosanoids.
Uniqueness
Lignoceroyl Coenzyme A (ammonium salt) is unique due to its long-chain structure and specific role in the synthesis of hydroxyceramide. This distinguishes it from other fatty acyl CoA derivatives, which may have different chain lengths and functions .
Properties
Molecular Formula |
C45H91N10O17P3S |
|---|---|
Molecular Weight |
1169.2 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3 |
InChI Key |
BMXJUIXYBGOZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)

![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)







![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
